N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide
Übersicht
Beschreibung
N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide, also known as CMN-001, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
CK2 is a serine/threonine protein kinase that regulates various signaling pathways involved in cell growth and survival. It is overexpressed in many cancers and has been identified as a potential therapeutic target. CK2 has been shown to phosphorylate numerous substrates, including p53, NF-kB, and Akt, which are involved in cell survival and proliferation. N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. This leads to the activation of the caspase cascade and the cleavage of PARP, resulting in cell death. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Furthermore, this compound has been shown to inhibit the replication of several viruses by targeting host factors required for viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide in lab experiments is its high selectivity for CK2, which allows for the specific inhibition of the kinase without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide. One potential application is the use of this compound in combination with chemotherapy drugs to enhance their efficacy in cancer treatment. Additionally, further studies are needed to investigate the neuroprotective effects of this compound in human clinical trials. Furthermore, the potential use of this compound as an antiviral agent warrants further investigation, particularly in the context of emerging viral infections. Finally, the development of more soluble analogs of this compound may improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion
In conclusion, this compound is a novel compound that has shown promise as a therapeutic agent in various diseases. Its selective inhibition of CK2 has been shown to induce apoptosis in cancer cells, have neuroprotective effects, and inhibit viral replication. However, further research is needed to fully understand the potential applications and limitations of this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The selective inhibition of CK2 by this compound has been shown to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy drugs. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by targeting host factors required for viral replication.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-26-19-7-3-2-5-16(19)15-24(17-8-9-17)21(25)18-6-4-10-22-20(18)23-11-13-27-14-12-23/h2-7,10,17H,8-9,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOPWUXZKRYZGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)C3=C(N=CC=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.